N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide
Description
This compound features a 1,2,4-triazole core substituted with:
- Sulfanyl (thiol) group at position 5 (offering hydrogen-bonding capability and redox activity).
- Methyl bridge linking the triazole to a 4-bromobenzenesulfonamide moiety (providing steric bulk and electronic effects via bromine).
The allyl group may influence pharmacokinetic properties, such as membrane permeability .
Properties
IUPAC Name |
4-bromo-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXDOGCKWIMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biological Activity
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N4OS2
- Molecular Weight : 280.37 g/mol
- CAS Number : Not specified in the sources
The compound exhibits biological activity primarily through its interactions with various biomolecules. It is hypothesized that the sulfonamide group enhances its ability to interact with proteins involved in key physiological processes. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activity.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives can possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit efficacy against various bacterial strains. The mechanism often involves inhibition of folate synthesis pathways, which are crucial for bacterial growth.
Cardiovascular Effects
A study involving benzene sulfonamide derivatives demonstrated that certain compounds could influence perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound may similarly affect cardiovascular parameters by interacting with calcium channels or other cardiac receptors .
Table 1: Experimental Design for Biological Activity Evaluation
| Group | Compound | Dose (nM) | Observations |
|---|---|---|---|
| I | Control | - | Baseline measurements |
| II | Benzene sulfonamide | 0.001 | Decreased perfusion pressure |
| III | Compound 2 (2,5-Dichloro) | 0.001 | Significant reduction in coronary resistance |
| IV | Compound 3 (Hydrazinocarbonyl) | 0.001 | Moderate effects on perfusion |
| V | Compound 4 (2-Aminoethyl) | 0.001 | Marked decrease in perfusion pressure |
| VI | Compound 5 (Nitrophenyl) | 0.001 | Minimal impact |
The results indicated that the compounds tested had varying effects on perfusion pressure and coronary resistance, with some demonstrating a pronounced impact on cardiovascular function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazole Derivatives
Substitution at the Triazole Core
- N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides: These Schiff base derivatives (e.g., from Mange et al.) share the triazole-thiol backbone but replace the benzenesulfonamide with a benzamide group. They exhibit antimicrobial activity against S. aureus comparable to ceftriaxone, suggesting the triazole-thiol framework is critical for bioactivity .
- N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide :
This analog (CAS 338422-28-9) substitutes bromine with chlorine and introduces a fluorobenzyl group. The smaller, less electronegative chlorine may reduce electronic effects, while fluorine enhances metabolic stability .
Heterocycle Variations
- Tetrahydro-1H-1,2,4-oxadiazole derivatives: Compounds like those in retain the 4-bromophenylsulfonyl group but replace the triazole with an oxadiazole ring.
Physicochemical Properties
Key Observations :
Insights :
- The triazole-thiol motif in Schiff bases () correlates with potent antibacterial effects. The target compound’s benzenesulfonamide group may enhance binding to enzymes like carbonic anhydrases or kinases.
- Mortalin inhibitors () highlight the therapeutic versatility of triazole derivatives beyond antimicrobial applications.
Q & A
Q. What are the established synthetic methodologies for N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core followed by sulfonamide coupling. Key steps include:
- Allylation : Introducing the allyl group to the triazole ring under reflux conditions in ethanol or dimethylformamide (DMF) .
- Sulfonamide formation : Reacting the intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, monitored via thin-layer chromatography (TLC) .
Q. How is the structural characterization of this compound performed?
A combination of analytical techniques ensures structural confirmation:
- NMR spectroscopy : - and -NMR identify proton and carbon environments, with the sulfonamide NH proton typically appearing as a singlet near δ 10–12 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the triazole-sulfonamide junction .
Q. What are the key chemical reactivities of this compound?
The compound exhibits:
- Oxidation : The sulfanyl (-SH) group oxidizes to sulfoxides or sulfones using HO or meta-chloroperbenzoic acid (mCPBA) .
- Substitution : The bromine atom on the benzenesulfonamide moiety can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Allyl group modifications : The allyl group participates in thiol-ene "click" reactions for functionalization .
Q. What preliminary biological activities have been reported?
Early studies suggest:
- Enzyme inhibition : Screening against kinases or proteases using fluorescence-based assays, with IC values in the micromolar range .
- Antimicrobial activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus), showing moderate inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency, while ethanol reduces side reactions .
- Temperature control : Low temperatures (0–5°C) during sulfonylation minimize decomposition .
- Catalyst exploration : Lewis acids like ZnCl may accelerate triazole ring formation .
Q. What methodologies are used to evaluate its pharmacokinetic properties?
- In vitro ADME assays :
- Plasma stability : Incubate with human plasma at 37°C; analyze degradation via HPLC .
- CYP450 inhibition : Use fluorescence probes (e.g., CYP3A4) to assess metabolic interactions .
- Molecular docking : Predict binding affinities to serum albumin or cytochrome P450 enzymes using AutoDock Vina .
Q. How can computational modeling guide its structural optimization?
Q. How to resolve contradictions in reported biological data?
- Batch variability analysis : Compare NMR and HPLC purity across synthetic batches to rule out impurity-driven artifacts .
- Assay standardization : Re-test activity under uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies ensure compound stability during storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group .
- Moisture control : Use desiccants to avoid hydrolysis of the triazole-sulfanyl bond .
Q. How is its mechanism of action probed in cellular models?
- Transcriptomics : RNA sequencing of treated cancer cells (e.g., MCF-7) identifies dysregulated pathways .
- Pull-down assays : Biotinylated derivatives capture target proteins for identification via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
